molecular formula C22H22ClN3O2S B2954030 4-Chloro-N-(2-(piperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide CAS No. 327102-17-0

4-Chloro-N-(2-(piperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide

Cat. No.: B2954030
CAS No.: 327102-17-0
M. Wt: 427.95
InChI Key: IRCARNCHRGIKND-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-(piperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide is a synthetic organic compound featuring a complex molecular architecture that integrates acenaphthylene, piperazine, and benzenesulfonamide pharmacophores. This unique structure makes it a compelling candidate for investigative applications in medicinal chemistry and chemical biology. The presence of the benzenesulfonamide group is particularly significant, as this moiety is prevalent in a wide range of bioactive molecules . Sulfonamide derivatives are extensively documented in scientific literature for their diverse biological activities, including serving as key scaffolds in antimicrobial agents, and are actively researched for their potential anti-inflammatory and anticancer properties . The piperazine ring, a common feature in many pharmaceuticals, often contributes to favorable pharmacokinetic properties and can be crucial for interaction with enzymatic targets. Researchers may investigate this compound as a potential inhibitor of specific enzymes, such as aldehyde dehydrogenase, given that similar sulfonamide-containing hybrids have been identified as promising candidates in this field of study . Its primary research value lies in its utility as a sophisticated chemical tool for probing protein function, structure-activity relationships (SAR), and for the development of novel therapeutic agents targeting a spectrum of diseases.

Properties

IUPAC Name

4-chloro-N-(2-piperazin-1-yl-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2S/c23-16-7-9-17(10-8-16)29(27,28)25-21-18-5-1-3-15-4-2-6-19(20(15)18)22(21)26-13-11-24-12-14-26/h1-10,21-22,24-25H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCARNCHRGIKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2C(C3=CC=CC4=C3C2=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(2-(piperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the acenaphthylene intermediate. This intermediate is then reacted with piperazine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(2-(piperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-N-(2-(piperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-N-(2-(piperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell membranes, leading to cell lysis and death . In cancer therapy, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

4-Chloro-N-(2,4-dimethylphenyl)benzenesulfonamide
  • Structure : This analog replaces the acenaphthene-piperazine group with a 2,4-dimethylphenyl substituent.
  • Hydrogen Bonding : The N–H bond in this compound is positioned trans to one of the sulfonyl oxygen atoms, avoiding steric hindrance from methyl groups on the aromatic ring. This arrangement stabilizes the crystal lattice via intermolecular N–H···O interactions .
  • Crystallographic Data : Its structure was resolved using single-crystal X-ray diffraction, a method supported by tools like SHELX and WinGX .
W-18 (4-Chloro-N-[1-[2-(4-nitrophenyl)ethyl]-2-piperidinylidene]-benzenesulfonamide)
  • Structure : Features a piperidine-derived scaffold with a 4-nitrophenethyl group.
  • Pharmacological Profile : W-18 is an analgesic with structural similarities to fentanyl derivatives, though its sulfonamide group distinguishes it from typical opioids .
  • Regulatory Status : Classified as a controlled substance due to its potent activity, highlighting the importance of substituents in drug design .
Valerylfentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylpentanamide)
  • Structure : A piperidine-based opioid lacking a sulfonamide group but sharing a piperazine-like moiety.

Key Comparative Data Table

Compound Core Structure Key Substituents Pharmacological Notes Crystallographic Features
4-Chloro-N-(2-(piperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide Acenaphthene + sulfonamide Piperazine, 4-chlorophenyl No direct data; dihydrochloride suggests bioavailability Not reported; SHELX/WinGX typically used
4-Chloro-N-(2,4-dimethylphenyl)benzenesulfonamide Simple aryl sulfonamide 2,4-Dimethylphenyl Hydrogen-bonding drives crystal packing Resolved via X-ray diffraction
W-18 Piperidine + sulfonamide 4-Nitrophenethyl, piperidinylidene Analgesic, controlled substance Not reported
Valerylfentanyl Piperidine + amide Phenethyl, phenylpentanamide Opioid receptor agonist Not reported

Functional and Structural Insights

  • Piperazine vs. Piperidine : The target compound’s piperazine moiety (two nitrogen atoms) may enhance solubility and hydrogen-bonding capacity compared to piperidine-based analogs like W-18 or Valerylfentanyl.
  • Sulfonamide Role : The sulfonamide group in both the target compound and W-18 contributes to hydrogen-bonding networks, which could influence receptor affinity or crystallinity .
  • Aromatic Substituents : The 4-chlorophenyl group in the target compound contrasts with W-18’s 4-nitrophenethyl group, suggesting differences in electronic effects and steric bulk.

Biological Activity

4-Chloro-N-(2-(piperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure features a piperazine moiety, a chloro-substituted acenaphthylene derivative, and a benzenesulfonamide group. These structural characteristics contribute to its diverse biological activities, making it an interesting subject for research.

PropertyDetails
IUPAC Name This compound
Molecular Formula C₁₈H₁₈ClN₃O₂S
Molecular Weight 365.87 g/mol
CAS Number 327102-17-0

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. This interaction can modulate biological pathways, leading to therapeutic effects such as:

  • Anticancer Activity : The compound has shown promise in inhibiting the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Anticancer Studies : Research published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzenesulfonamide exhibited significant cytotoxicity against various cancer cell lines, suggesting that the piperazine-linked structure enhances this activity through specific receptor interactions .
  • Inhibition of Enzyme Activity : A study focused on the inhibition of carbonic anhydrase showed that compounds similar to this compound can effectively bind to the enzyme's active site, leading to decreased enzymatic activity and potential therapeutic applications in treating conditions like glaucoma .
  • Neuroprotective Properties : Preliminary research indicates that this compound may exhibit neuroprotective effects by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is helpful:

Compound NameBiological ActivityUnique Features
4-Chloro-N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamideAntimicrobial and anticancer propertiesChloro-substituted acenaphthylene structure
N-(4-methyl-piperidin-1-carbonyl)-benzamide derivativesAnticancer activityDifferent piperidine moiety

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-N-(2-(piperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide, and how do reaction conditions influence yield?

Methodological Answer:

  • Core Synthesis: The compound’s synthesis typically involves sequential functionalization of the acenaphthene scaffold. A piperazine moiety is introduced via nucleophilic substitution at the acenaphthene’s 2-position, followed by sulfonamide coupling using 4-chlorobenzenesulfonyl chloride under inert conditions (e.g., dry DCM, 0–5°C) .
  • Key Variables:
    • Temperature Control: Excess heat during sulfonylation risks side reactions (e.g., sulfonic acid formation).
    • Catalysis: Triethylamine (TEA) or DMAP improves sulfonamide bond formation efficiency.
    • Purification: Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product with ≥85% purity .

Q. How can crystallographic data resolve ambiguities in the compound’s structural conformation?

Methodological Answer:

  • X-ray Diffraction: Single-crystal X-ray analysis (e.g., using Mo-Kα radiation) confirms the spatial arrangement of the piperazine ring relative to the acenaphthene backbone. This technique is critical for validating intramolecular hydrogen bonding between the sulfonamide NH and the piperazine nitrogen .
  • Data Interpretation: Software like OLEX2 or SHELX refines bond angles and torsional strains, resolving discrepancies between computational (DFT) predictions and experimental data .

Advanced Research Questions

Q. What strategies optimize regioselectivity during piperazine functionalization to avoid off-target byproducts?

Methodological Answer:

  • Protection-Deprotection: Temporarily masking the piperazine’s secondary amine with Boc groups prevents undesired alkylation at competing sites .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at the acenaphthene’s 2-position, reducing side reactions.
  • Monitoring: Real-time LC-MS tracks reaction progress; abrupt pH shifts (e.g., >pH 9) correlate with byproduct formation .

Q. How should researchers address contradictory bioactivity data in kinase inhibition assays?

Methodological Answer:

  • Assay Design:
    • Positive Controls: Include staurosporine or dasatinib to validate kinase inhibition protocols.
    • Concentration Gradients: Test 0.1–10 µM ranges to account for non-linear dose-response relationships.
  • Data Triangulation: Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC50 values). Discrepancies may arise from off-target ATP-binding pocket interactions .

Q. What analytical methods quantify trace impurities in bulk synthesis, and how are thresholds determined?

Methodological Answer:

  • HPLC-MS: A C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) detects impurities at ≤0.1% levels. Compare retention times against known standards (e.g., piperazine dimer byproducts) .
  • Regulatory Alignment: ICH Q3A guidelines define acceptable impurity limits based on daily dosage equivalents (e.g., ≤1 mg/day requires impurities <0.15%) .

Methodological Tables

Q. Table 1. Analytical Techniques for Structural Validation

TechniqueApplicationSensitivityReference
X-ray CrystallographyAbsolute configuration analysis0.01 Å
¹H/¹³C NMRFunctional group assignment0.1 ppm
HR-MSMolecular formula confirmation<5 ppm error

Q. Table 2. Common Byproducts and Mitigation Strategies

ByproductSourceMitigation
Piperazine dimerExcess base in alkylation stepUse stoichiometric TEA, <5°C
Sulfonic acid derivativeHydrolysis during sulfonylationStrict anhydrous conditions

Critical Considerations for Reproducibility

  • Batch Variability: Acenaphthene starting material purity (>98%) is essential; commercial batches often contain anthracene contaminants.
  • Solvent Drying: Molecular sieves (3Å) pre-dry DCM to <50 ppm H₂O .

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